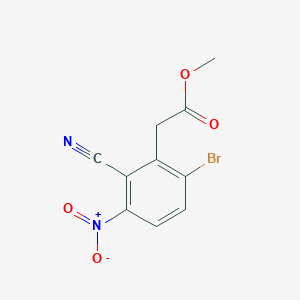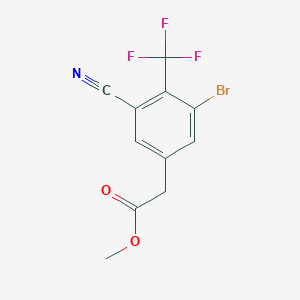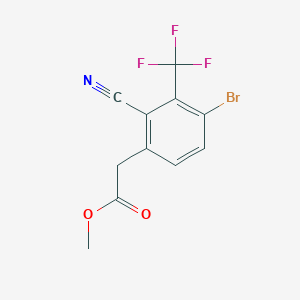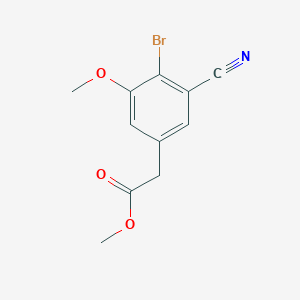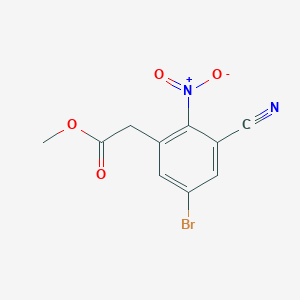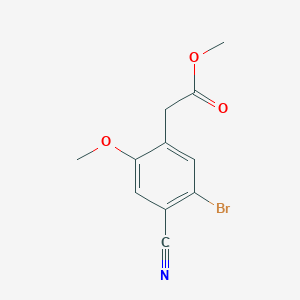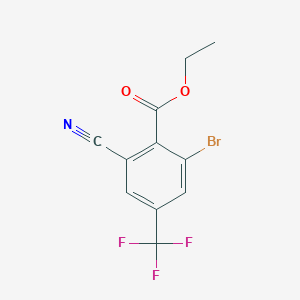![molecular formula C13H16Cl2N4O B1414488 2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride CAS No. 1229626-97-4](/img/structure/B1414488.png)
2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride
Descripción general
Descripción
2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride is a useful research compound. Its molecular formula is C13H16Cl2N4O and its molecular weight is 315.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Tin-Free Radical Cyclizations : This compound is part of a group that includes pyridine nucleus fused to saturated nitrogen-containing rings. They are synthesized from various 2,6-dichloropyridines using free-radical xanthate-mediated cyclization for constructing new fused rings. This method highlights the potential for creating diverse nitrogen-containing heterocyclic compounds (Bacqué et al., 2004).
Applications in Material Science and Chemistry
- Novel Synthesis Approaches : An approach to synthesize 5-substituted tetrahydro-pyrido azepines, including 6,7,8,9-tetrahydro-5H-pyrido azepines, has been explored. These compounds have potential applications in material science due to their unique chemical structures (Subota et al., 2017).
- Design and Synthesis for Herbicidal Activities : Compounds including tetrahydro-pyrido azepines were designed and synthesized for herbicidal activities. These compounds showed moderate activity against certain plants, indicating their potential as herbicides (Wang et al., 2006).
Pharmacological Research
- Potential Anti-Inflammatory Activity : A study on novel tricyclic pyrimido azepine derivatives indicated their potential anti-inflammatory activity. These findings suggest that compounds related to tetrahydro-pyrido azepines could have therapeutic applications in inflammation-related conditions (El-Sayed et al., 2011).
- Inhibitory Activity in Aromatase : Fadrozole hydrochloride, a compound related to tetrahydro-pyrido azepines, demonstrated potent inhibitory activity in aromatase, making it a candidate for treating estrogen-dependent diseases. This highlights the potential of such compounds in pharmacology (Browne et al., 1991).
Propiedades
IUPAC Name |
2-pyridin-4-yl-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O.2ClH/c18-13-10-3-7-15-8-4-11(10)16-12(17-13)9-1-5-14-6-2-9;;/h1-2,5-6,15H,3-4,7-8H2,(H,16,17,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATHAYDAALRZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C(=O)NC(=N2)C3=CC=NC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



